molecular formula C23H25N3O4 B2488216 6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-09-6

6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2488216
CAS No.: 946219-09-6
M. Wt: 407.47
InChI Key: CLBMDJSOCIJZHW-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrrolo[3,4-d]pyrimidine-2,5-dione core. The molecule features a 4-propoxyphenyl group at position 4 and a 4-methoxybenzyl substituent at position 6 (Fig. 1). These substituents confer distinct electronic and steric properties: the 4-propoxyphenyl group introduces an electron-donating alkoxy chain, while the 4-methoxybenzyl moiety enhances lipophilicity. DHPM derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anti-diabetic effects .

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4-(4-propoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-12-30-18-10-6-16(7-11-18)21-20-19(24-23(28)25-21)14-26(22(20)27)13-15-4-8-17(29-2)9-5-15/h4-11,21H,3,12-14H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBMDJSOCIJZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available literature and experimental data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

This structure features a pyrrolo-pyrimidine core with methoxy and propoxy substituents that may influence its biological activity.

Antiproliferative Activity

Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds similar to the one can induce apoptosis in cancer cells through several mechanisms:

  • Induction of Apoptotic Pathways : Some derivatives have been reported to activate caspase pathways leading to programmed cell death. Specifically, they can induce cleavage of poly(ADP-ribose) polymerase (PARP) and activate caspase-9, which are critical events in the apoptotic process .
  • Inhibition of Cell Cycle Progression : Certain compounds have shown the ability to downregulate cyclin-dependent kinases (CDKs), such as CDK9. This inhibition leads to a decrease in cell proliferation signals mediated by pathways like c-Raf and p38 MAPK .

Case Studies

  • Study on Antiproliferative Effects :
    • A series of pyrrolo[3,4-d]pyrimidine derivatives were tested against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.
    • The most potent compounds exhibited low micromolar GI50 values (growth inhibition at 50% concentration), indicating strong antiproliferative activity. For instance, one derivative showed a GI50 value of 3.5 µM against MCF-7 cells .
  • Mechanistic Insights :
    • In another study focusing on bis-pyrrolo derivatives, it was found that these compounds significantly reduced the expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation. This suggests that these compounds can effectively halt cancer cell growth by targeting key regulatory proteins involved in the cell cycle .

Summary of Biological Activity

Activity Description
Antiproliferative Induces apoptosis in cancer cells through activation of caspases and PARP cleavage.
Cell Cycle Inhibition Downregulates CDKs leading to reduced proliferation signaling.
Targeted Cell Lines Effective against K562, MV4-11, and MCF-7 with low micromolar GI50 values.

Comparison with Similar Compounds

Table 1: Physical Properties of Structural Analogs

Compound Position 4 Substituent Position 6 Substituent Melting Point (°C) IR Peaks (cm⁻¹)
Target Compound 4-Propoxyphenyl 4-Methoxybenzyl Not reported Not available
4j () 2-Hydroxyphenyl 4-Methoxyphenyl ~220 3640 (OH), 1680 (C=O amide)
4-Chlorophenyl analog () 4-Chlorophenyl 4-Methoxybenzyl Not reported Not available
Compound C () 4-Hydroxyphenyl 4-Chlorobenzyl Not reported Not available
  • Melting Points: The hydroxyl group in 4j () contributes to hydrogen bonding, elevating its MP (~220°C) compared to non-polar substituents like propoxy or chloro. The target compound’s propoxy group may reduce crystallinity due to increased alkyl chain flexibility .
  • IR Spectra : The absence of hydroxyl (OH) or amide (NH) peaks in the target compound’s IR (inferred from analogs) suggests differences in hydrogen-bonding capacity compared to 4j .

Table 2: Anti-Diabetic Activity of Selected Analogs ()

Compound Position 4 Substituent Position 6 Substituent Activity Trend
A 4-Hydroxyphenyl Benzyl Moderate
B 4-Hydroxyphenyl Octyl Low
C 4-Hydroxyphenyl 4-Chlorobenzyl High
D 4-Hydroxyphenyl 4-Fluorobenzyl Moderate
  • Electron-Withdrawing Groups (EWGs) : The 4-chlorobenzyl group in Compound C enhances anti-diabetic activity, likely due to improved target binding via halogen interactions .

Molecular Simulation and QSAR Insights

  • 2D-QSAR Studies () : Hydrophobic substituents (e.g., propoxy) correlate with enhanced activity by improving logP values. The target compound’s propoxy chain (longer than methoxy) may optimize partition coefficients for cellular uptake .
  • Docking Studies () : Aryl substituents at position 6 (e.g., 4-methoxybenzyl) show favorable interactions with enzymatic pockets, suggesting the target compound’s benzyl group may enhance target affinity compared to alkyl chains (e.g., octyl in Compound B) .

Q & A

Q. What are the optimal synthetic routes for 6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

The synthesis of this compound typically involves multi-step routes starting with barbituric acid derivatives and substituted phenols. Key steps include:

  • Cyclization : Formation of the pyrrolo-pyrimidine core via thermal or catalytic conditions (e.g., acid-mediated cyclization) .
  • Functionalization : Introduction of the 4-methoxybenzyl and 4-propoxyphenyl groups via nucleophilic substitution or alkylation reactions. Solvent choice (e.g., DMF, THF) and temperature control (60–100°C) are critical for yield optimization .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the product with >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring saturation .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected ~423.45 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry and confirming the fused bicyclic system .

Q. What functional groups influence its chemical reactivity?

The compound’s reactivity is driven by:

  • Pyrimidine-2,5-dione core : Susceptible to nucleophilic attack at the carbonyl groups.
  • 4-Methoxybenzyl group : Enhances lipophilicity and stabilizes intermediates via resonance .
  • 4-Propoxyphenyl group : The ether linkage allows for oxidative modifications (e.g., demethylation) under acidic conditions .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity assays?

Contradictions in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Assay Conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter binding kinetics. Standardize protocols using controls like known inhibitors .
  • Structural Isomerism : Verify the compound’s stereochemistry via chiral HPLC or circular dichroism to rule out enantiomer-specific effects .
  • Off-Target Effects : Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. What computational methods are recommended for studying structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyrimidine-dione core and hydrophobic interactions with substituents .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett constants) with activity data from analogs .

Q. How does the compound’s stability vary under experimental conditions?

  • Thermal Stability : Degrades above 150°C (TGA data). Store at −20°C in inert atmospheres .
  • Photostability : Susceptible to UV-induced cleavage of the methoxybenzyl group. Use amber vials for light-sensitive assays .
  • pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers (pH 6–8) for in vitro studies .

Methodological Considerations

Q. What purification strategies mitigate byproduct formation during synthesis?

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., incomplete cyclization products) .
  • Optimized Workup : Employ liquid-liquid extraction (chloroform/water) to remove polar byproducts before chromatography .

Q. How can researchers design experiments to study synergistic effects with other therapeutics?

  • Combination Index (CI) : Calculate CI values using the Chou-Talalay method in cell viability assays (e.g., MTT) .
  • Pharmacokinetic Overlap : Use PBPK modeling to predict interactions with co-administered drugs metabolized by CYP450 enzymes .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

  • Caco-2 Cells : For intestinal permeability studies (Papp values).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .

Q. How can scale-up challenges be addressed for preclinical studies?

  • Flow Chemistry : Implement continuous-flow reactors to improve yield and reduce reaction times during cyclization .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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